

Comparative Analysis of Weed Cross-Resistance to Triflusulfuron and Chlorsulfuron

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Compound of Interest

Compound Name: **Triflusulfuron**

Cat. No.: **B165941**

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This guide provides a comprehensive comparison of weed cross-resistance to the sulfonylurea herbicides **Triflusulfuron** and chlorsulfuron. Both herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.^{[1][2][3]} Widespread use of ALS-inhibiting herbicides has led to the evolution of resistant weed populations, often exhibiting cross-resistance to multiple herbicides within this class.^[4] Understanding the patterns and mechanisms of this cross-resistance is crucial for developing effective and sustainable weed management strategies.

Quantitative Cross-Resistance Data

The following tables summarize quantitative data from various studies on weed resistance to chlorsulfuron and other ALS inhibitors. While direct comparative studies testing both **Triflusulfuron** and chlorsulfuron on the same resistant weed biotypes are limited in the available literature, the data for chlorsulfuron can provide insights into the potential for cross-resistance to other sulfonylureas like **Triflusulfuron**, given their shared mode of action.

Table 1: Whole-Plant Dose-Response to Chlorsulfuron in Resistant Weed Biotypes

Weed Species	Biotype	Herbicide	GR ₅₀ (g ai/ha) ¹	Resistance Index (RI) ²	ALS Mutation	Reference
Stellaria media	Resistant	Chlorsulfuron	> 450	> 30	Not specified	[5]
Stellaria media	Susceptible	Chlorsulfuron	~15	-	None	[5]
Papaver rhoeas	Resistant	Chlorsulfuron	-	> 10	Pro-197-Ala	[6]
Polygonum convolvulus	Resistant (KSW-R)	Chlorsulfuron	> 180	> 100	Pro-197-Ser	[7]
Polygonum convolvulus	Susceptible (KSW-S)	Chlorsulfuron	< 1.8	-	None	[7]
Kochia scoparia	Resistant	Chlorsulfuron	-	≥ 20% survival	Not specified	[8]
Descurainia sophia	Resistant	Chlorsulfuron	-	-	P197H, P197S, P197T, W574L	[9]

¹GR₅₀: The herbicide rate required to cause a 50% reduction in plant growth. ²Resistance Index (RI): Calculated as the GR₅₀ of the resistant biotype divided by the GR₅₀ of the susceptible biotype.

Table 2: In Vitro ALS Enzyme Inhibition by Chlorsulfuron

Weed Species	Biotype	Herbicide	I ₅₀ (µM) ¹	Resistance Index (RI) ²	ALS Mutation	Reference
Stellaria media	Resistant	Chlorsulfuron	High	High	Altered ALS	[10]
Stellaria media	Susceptible	Chlorsulfuron	Low	-	Wild Type	[10]
Papaver rhoeas	Resistant	Chlorsulfuron	Higher than susceptible	-	Pro-197 substitution	[6]

¹I₅₀: The herbicide concentration required to inhibit the activity of the ALS enzyme by 50%.

²Resistance Index (RI): Calculated as the I₅₀ of the resistant biotype divided by the I₅₀ of the susceptible biotype.

Experimental Protocols

The confirmation and characterization of herbicide resistance involve a series of standardized experimental protocols. These protocols are designed to be robust and adaptable to a wide range of weed species and herbicides.[11][12]

Seed Sampling and Storage

- Collection: Seeds are collected from at least 30 randomly selected plants that have survived herbicide treatment in the field to ensure a representative sample of the potentially resistant population.[11] For obligate outcrossing species, the number of plants can be reduced to 10-15.[11] It is crucial to collect mature seeds to ensure viability.[11]
- Storage: Collected seeds are stored in labeled, unsealed paper bags at low temperatures to maintain viability and prevent mold growth.[11]

Whole-Plant Dose-Response Bioassay

- Plant Growth: Seeds are germinated, and seedlings are transplanted into pots or trays at a similar growth stage. Plants are grown in a greenhouse under controlled conditions until they

reach the appropriate growth stage for herbicide application, as specified on the herbicide label.[11][13]

- **Herbicide Application:** Herbicides are applied using a precision bench sprayer to ensure uniform application.[13] A range of herbicide doses, typically from a fraction to several times the recommended field rate, are applied to both the suspected resistant and known susceptible populations.[14]
- **Data Collection and Analysis:** Plant survival and biomass are assessed at a set time after treatment (e.g., 21-28 days).[13] The data is used to generate dose-response curves, from which the GR₅₀ (50% growth reduction) values are calculated. The resistance index (RI) is then determined by dividing the GR₅₀ of the resistant population by that of the susceptible population.[15][16]

In Vitro ALS Enzyme Assay

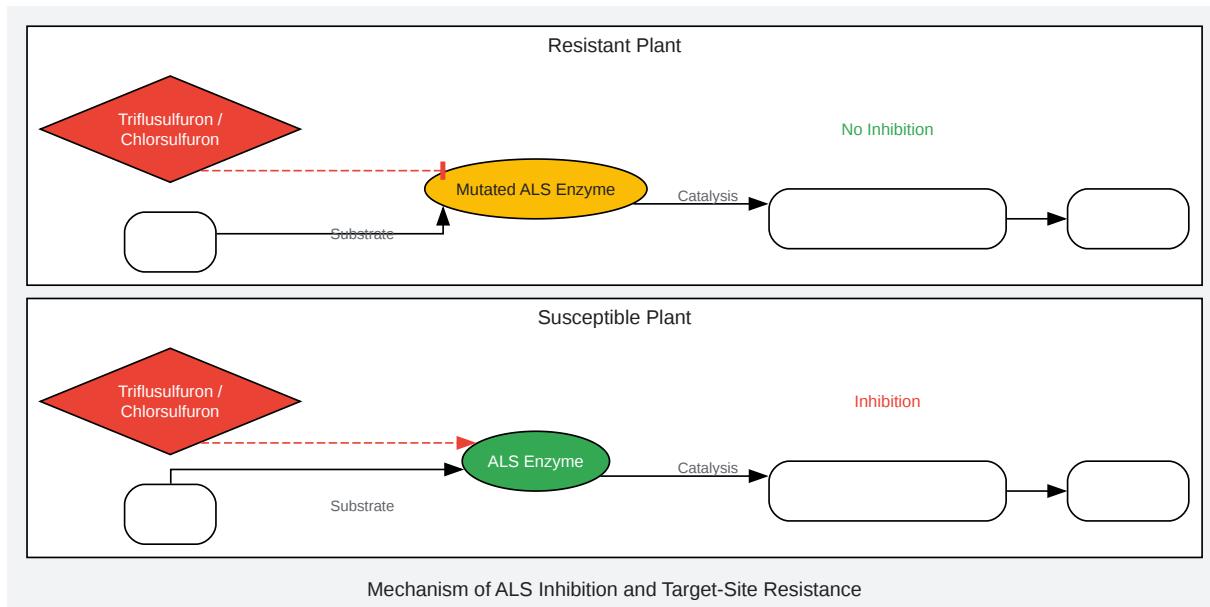
- **Enzyme Extraction:** The ALS enzyme is extracted from the young leaf tissue of both resistant and susceptible plants.
- **Enzyme Activity Measurement:** The activity of the extracted ALS enzyme is measured in the presence of a range of herbicide concentrations.
- **Data Analysis:** The herbicide concentration that inhibits 50% of the enzyme activity (I₅₀) is determined for both resistant and susceptible biotypes. The RI is calculated as the ratio of the I₅₀ of the resistant biotype to that of the susceptible biotype.

Molecular Basis of Resistance

- **DNA Sequencing:** To identify the specific mutation conferring resistance, the ALS gene from resistant and susceptible plants is sequenced.[14] The sequences are then compared to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the ALS enzyme.[14]

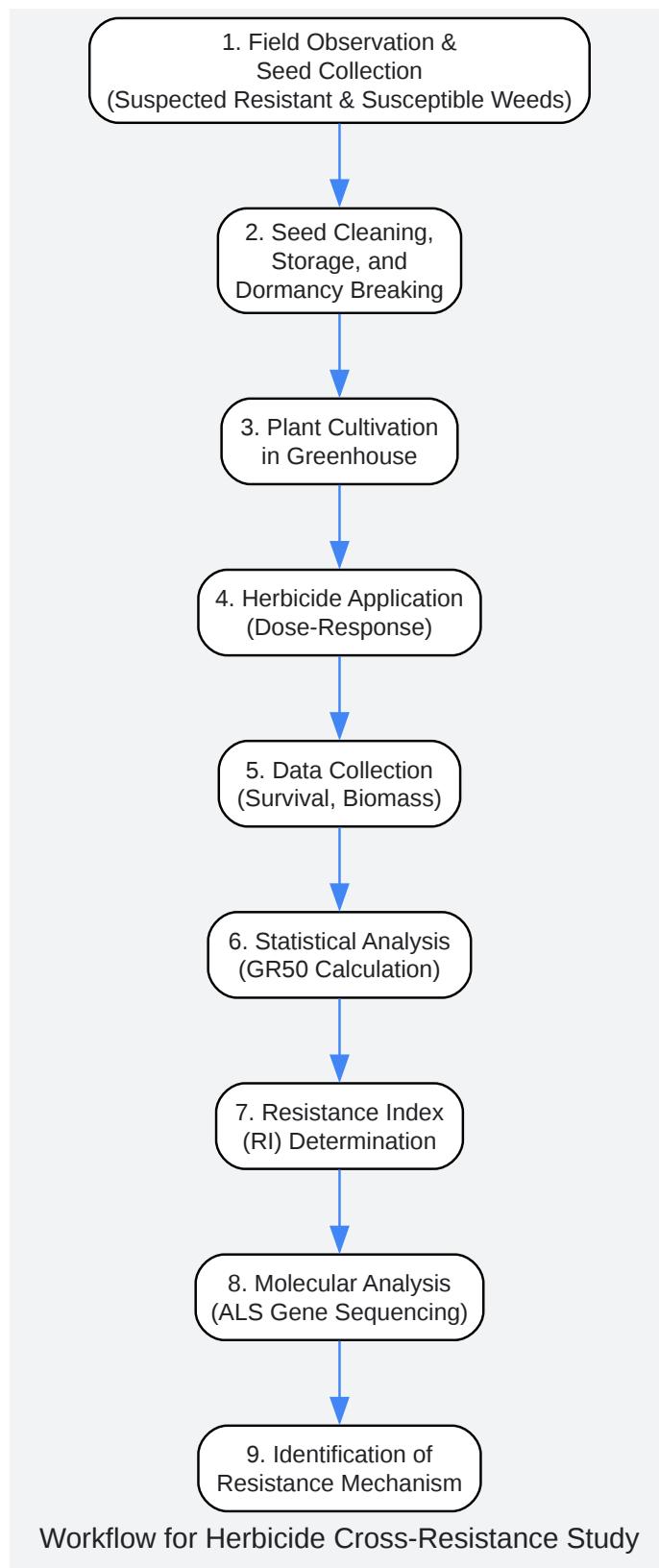
Mechanisms of Action and Resistance

The following diagrams illustrate the biochemical pathway of ALS inhibitors and the mechanism of target-site resistance.



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Caption: Mechanism of ALS inhibition and target-site resistance.

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